molecular formula C18H19N3O B4738845 N-[2-(5-methyl-1H-indol-3-yl)ethyl]-N'-phenylurea

N-[2-(5-methyl-1H-indol-3-yl)ethyl]-N'-phenylurea

Cat. No. B4738845
M. Wt: 293.4 g/mol
InChI Key: RBJFGCYDLLDAEC-UHFFFAOYSA-N
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Description

N-[2-(5-methyl-1H-indol-3-yl)ethyl]-N'-phenylurea, also known as Ro 31-8220, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

N-[2-(5-methyl-1H-indol-3-yl)ethyl]-N'-phenylurea 31-8220 acts as a competitive inhibitor of PKC, binding to the ATP-binding site of the enzyme. By inhibiting PKC activity, N-[2-(5-methyl-1H-indol-3-yl)ethyl]-N'-phenylurea 31-8220 can modulate various cellular processes, including cell growth, differentiation, and apoptosis. The exact mechanism of action of N-[2-(5-methyl-1H-indol-3-yl)ethyl]-N'-phenylurea 31-8220 is still under investigation, and further studies are needed to fully understand its effects on cellular signaling pathways.
Biochemical and Physiological Effects
N-[2-(5-methyl-1H-indol-3-yl)ethyl]-N'-phenylurea 31-8220 has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. It has also been shown to have anti-inflammatory and anti-angiogenic properties, making it a potential therapeutic agent for various diseases.

Advantages and Limitations for Lab Experiments

N-[2-(5-methyl-1H-indol-3-yl)ethyl]-N'-phenylurea 31-8220 has several advantages for lab experiments, including its high specificity for PKC and its ability to inhibit multiple isoforms of the enzyme. However, it also has some limitations, including its potential off-target effects and the need for careful optimization of experimental conditions to achieve optimal inhibition of PKC activity.

Future Directions

N-[2-(5-methyl-1H-indol-3-yl)ethyl]-N'-phenylurea 31-8220 has shown promising results in preclinical studies, and further research is needed to fully explore its potential therapeutic applications. Some future directions for research include investigating the effects of N-[2-(5-methyl-1H-indol-3-yl)ethyl]-N'-phenylurea 31-8220 on specific PKC isoforms, exploring its potential as a combination therapy with other drugs, and developing more potent and selective inhibitors of PKC activity.
Conclusion
In conclusion, N-[2-(5-methyl-1H-indol-3-yl)ethyl]-N'-phenylurea 31-8220 is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. Its ability to inhibit PKC activity makes it a promising candidate for further research, and its biochemical and physiological effects suggest that it may have broad therapeutic potential. Further studies are needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent.

Scientific Research Applications

N-[2-(5-methyl-1H-indol-3-yl)ethyl]-N'-phenylurea 31-8220 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular diseases. It has been shown to inhibit the activity of protein kinase C (PKC), a family of enzymes that play a crucial role in cell signaling and regulation. PKC has been implicated in the pathogenesis of various diseases, and inhibition of PKC activity has been proposed as a therapeutic strategy.

properties

IUPAC Name

1-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-13-7-8-17-16(11-13)14(12-20-17)9-10-19-18(22)21-15-5-3-2-4-6-15/h2-8,11-12,20H,9-10H2,1H3,(H2,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJFGCYDLLDAEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCNC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-phenylurea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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